molecular formula C16H17NO5 B2920250 Methyl 4-((2-(furan-2-yl)-2-hydroxypropyl)carbamoyl)benzoate CAS No. 1396882-91-9

Methyl 4-((2-(furan-2-yl)-2-hydroxypropyl)carbamoyl)benzoate

Cat. No.: B2920250
CAS No.: 1396882-91-9
M. Wt: 303.314
InChI Key: QMINUCSKMLWFCK-UHFFFAOYSA-N
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Description

Methyl 4-((2-(furan-2-yl)-2-hydroxypropyl)carbamoyl)benzoate is an organic compound that features a furan ring, a benzoate ester, and a hydroxypropyl carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-(furan-2-yl)-2-hydroxypropyl)carbamoyl)benzoate typically involves the following steps:

    Formation of the furan-2-yl intermediate: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Hydroxypropylation: The furan-2-yl intermediate is then reacted with a hydroxypropylating agent, such as epichlorohydrin, in the presence of a base like sodium hydroxide.

    Carbamoylation: The hydroxypropylated furan is then treated with an isocyanate derivative to introduce the carbamoyl group.

    Esterification: Finally, the benzoic acid derivative is esterified with methanol in the presence of an acid catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-(furan-2-yl)-2-hydroxypropyl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Thionyl chloride for chlorination, followed by nucleophilic substitution with desired nucleophiles.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Methyl 4-((2-(furan-2-yl)-2-hydroxypropyl)carbamoyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-((2-(furan-2-yl)-2-hydroxypropyl)carbamoyl)benzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel polymers and materials with unique properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme kinetics and binding interactions.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 4-((2-(furan-2-yl)-2-hydroxypropyl)carbamoyl)benzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The furan ring and hydroxypropyl carbamoyl group can interact with the active site of enzymes, leading to inhibition or activation of enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-((2-(furan-2-yl)-2-hydroxyethyl)carbamoyl)benzoate: Similar structure but with a hydroxyethyl group instead of hydroxypropyl.

    Methyl 4-((2-(thiophen-2-yl)-2-hydroxypropyl)carbamoyl)benzoate: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

Methyl 4-((2-(furan-2-yl)-2-hydroxypropyl)carbamoyl)benzoate is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This makes it a valuable compound for the synthesis of derivatives with potential biological activity and unique material properties.

Properties

IUPAC Name

methyl 4-[[2-(furan-2-yl)-2-hydroxypropyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5/c1-16(20,13-4-3-9-22-13)10-17-14(18)11-5-7-12(8-6-11)15(19)21-2/h3-9,20H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMINUCSKMLWFCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=C(C=C1)C(=O)OC)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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